2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NOS/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPMWRHCMJAVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-fluorothiophenol with 2,2,2-trifluoroethylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analogs with Fluorophenylsulfanyl/Acetamide Moieties
Table 1: Key Structural Analogs and Modifications
Functional Group Impact on Properties
- Trifluoroethyl vs. Ethyl/Methyl Groups: The 2,2,2-trifluoroethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to ethyl or methyl groups in analogs like N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide . This may enhance binding to hydrophobic enzyme pockets. Example: 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide exhibits a high LogD (9.32), indicating strong lipophilicity critical for membrane permeability .
- Sulfanyl vs. Sulfonyl/Oxy Substituents: The sulfanyl (thioether) group in the target compound offers reversible redox activity, contrasting with sulfonyl groups (e.g., in 2-[(4-fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide) that are more electron-withdrawing and less metabolically labile . LBJ-03 (thio-linked cyanopyridine) shows moderate IDO1 inhibition (45% yield), suggesting the sulfanyl group’s role in scaffold flexibility .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molar mass of approximately 318.29 g/mol. The presence of fluorine atoms is known to enhance the lipophilicity and biological availability of compounds, which is crucial for their activity in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, fluoroarylbichalcophenes have demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM depending on the specific compound structure .
A comparative analysis of various fluoroaryl compounds revealed that the introduction of fluorine not only enhances antimicrobial efficacy but also reduces mutagenicity and carcinogenicity . This is likely due to the electron-withdrawing nature of fluorine, which stabilizes the compound and affects its interaction with biological targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications in the molecular structure influence biological activity. For example, compounds with a bithiophene linked to a fluorophenyl moiety exhibited increased antibacterial activity. The substitution of fluorine at specific positions was found to enhance activity significantly compared to non-fluorinated analogs .
Case Studies
- Antibacterial Efficacy : A study focused on fluoroarylbichalcophenes showed that the compound MA-1156 had an MIC value of 16 µM against S. aureus, indicating strong antibacterial properties. In contrast, other derivatives displayed varying degrees of effectiveness, underscoring the importance of structural modifications in achieving desired biological outcomes .
- Anticancer Potential : Another line of investigation explored the anticancer properties of related compounds. The presence of trifluoromethyl groups has been associated with enhanced potency against certain cancer cell lines by improving cellular uptake and interaction with target proteins involved in cell proliferation .
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
This table summarizes the antimicrobial efficacy of various fluoroaryl derivatives, illustrating how structural variations impact their biological activity.
Q & A
Q. What multi-step synthetic routes enable diversification of this compound for library synthesis?
- Methodological Answer :
- Step 1 : Synthesize 2-bromo-N-(2,2,2-trifluoroethyl)acetamide via Schotten-Baumann reaction .
- Step 2 : Couple with 4-fluorothiophenol under Ullmann conditions (CuI, 110°C) .
- Step 3 : Functionalize via Suzuki-Miyaura cross-coupling (e.g., add aryl boronic acids to the phenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
